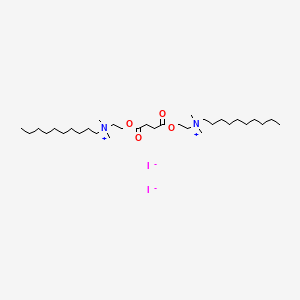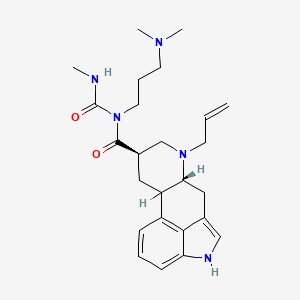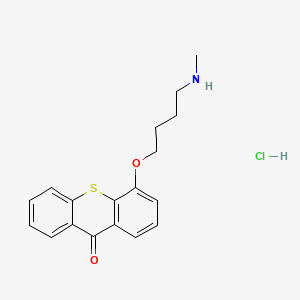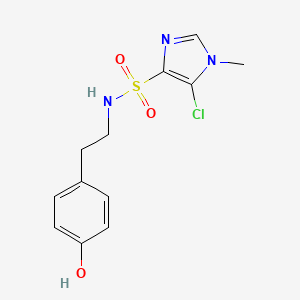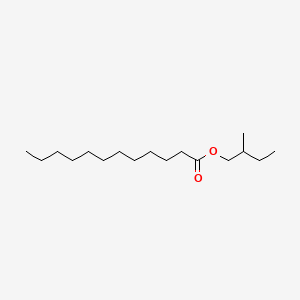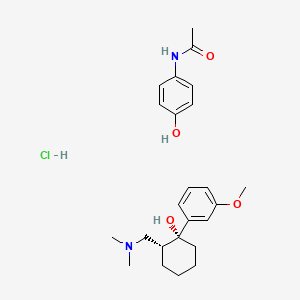
Tramadol hydrochloride and acetaminophen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tramacet is a combination medication that contains two active ingredients: tramadol and acetaminophen. Tramadol is a centrally acting synthetic opioid analgesic, while acetaminophen is a widely used analgesic and antipyretic. This combination is used to manage moderate to moderately severe pain in adults by acting on the central nervous system to decrease pain perception .
Synthetic Routes and Reaction Conditions:
Tramadol: Tramadol is synthesized through a multi-step process starting from cyclohexanone. The key steps involve the formation of a Grignard reagent, followed by a Mannich reaction to introduce the dimethylamino group.
Acetaminophen: Acetaminophen is synthesized from p-aminophenol through acetylation using acetic anhydride.
Industrial Production Methods:
Tramadol: Industrial production of tramadol involves large-scale chemical synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield.
Acetaminophen: Acetaminophen production is also scaled up for industrial purposes, with continuous processes that ensure high throughput and minimal waste.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted tramadol derivatives.
Applications De Recherche Scientifique
Tramacet has a wide range of applications in scientific research:
Medicine: Extensively studied for its analgesic properties and its use in pain management protocols.
Industry: Used in the development of new analgesic formulations and in the study of drug delivery systems.
Mécanisme D'action
Tramacet exerts its effects through a combination of mechanisms:
Acetaminophen: Inhibits the synthesis of prostaglandins in the central nervous system, which helps to reduce pain and fever.
The combination of these two mechanisms results in a synergistic effect, providing effective pain relief with potentially lower doses of each component .
Comparaison Avec Des Composés Similaires
Tramadol/Paracetamol (Ultracet): Similar to Tramacet, this combination is used for pain management but may have different pharmacokinetic profiles.
Oxycodone/Acetaminophen (Percocet): Another combination analgesic, but oxycodone is a more potent opioid compared to tramadol.
Codeine/Acetaminophen (Tylenol #3): Combines codeine, a less potent opioid, with acetaminophen for pain relief.
Uniqueness of Tramacet:
Propriétés
Numéro CAS |
147630-10-2 |
|---|---|
Formule moléculaire |
C24H35ClN2O4 |
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H25NO2.C8H9NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;1-6(10)9-7-2-4-8(11)5-3-7;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;2-5,11H,1H3,(H,9,10);1H/t14-,16+;;/m1../s1 |
Clé InChI |
UFLWHLMSTCRAJP-WUTOMRCLSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)O.CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)O.CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


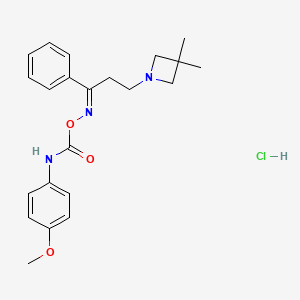
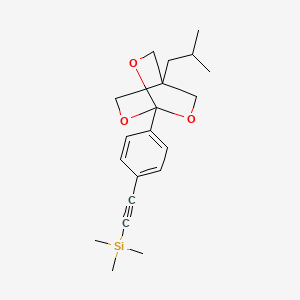
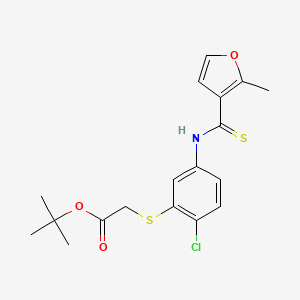
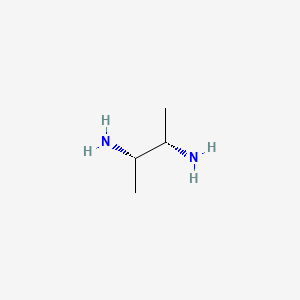
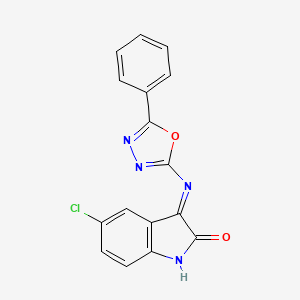
![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)
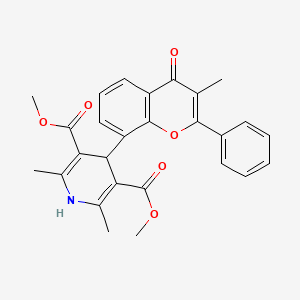
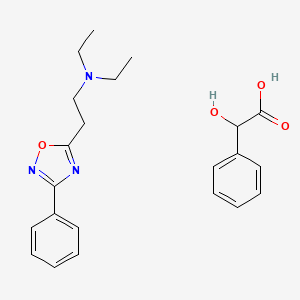
![[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate](/img/structure/B15190439.png)
